molecular formula C25H30N6O2 B607360 Erdafitinib CAS No. 1346242-81-6

Erdafitinib

Numéro de catalogue B607360
Numéro CAS: 1346242-81-6
Poids moléculaire: 446.55
Clé InChI: OLAHOMJCDNXHFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erdafitinib, also known as Balversa, is a medication used to treat urothelial carcinoma (bladder cancer) that has spread or cannot be removed by surgery . It is specifically used in patients who have an abnormal “FGFR” gene in their cancer and who have tried at least one other chemotherapy medicine that did not work well .


Synthesis Analysis

Erdafitinib was synthesized in a three-step two-pot sequence involving ppm levels of Pd catalyst run under aqueous micellar conditions enabled by a biodegradable surfactant . This process features both pot- and time-economies and eliminates egregious organic solvents and toxic reagents associated with existing routes .


Molecular Structure Analysis

Erdafitinib is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) used for the treatment of cancer . FGFRs are a subset of tyrosine kinases which are unregulated in some tumors and influence tumor cell differentiation, proliferation, angiogenesis, and cell survival .


Chemical Reactions Analysis

Erdafitinib’s analytical profile was developed via the modification of electrodes with a NPCS material which has interconnected and macroporous features .


Physical And Chemical Properties Analysis

Erdafitinib has a molar mass of 446.555 g·mol −1 and a chemical formula of C25H30N6O2 . Its IUPAC name is N’- (3,5-dimethoxyphenyl)-N’- [3- (1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine .

Applications De Recherche Scientifique

  • Erdafitinib for Urothelial Carcinoma : Erdafitinib has been approved in the USA for treating locally advanced or metastatic urothelial carcinoma with FGFR3 or FGFR2 alterations. Its effectiveness in this regard is well-established, showing significant therapeutic potential (Markham, 2019).

  • Efficacy in Various Cancer Types : The drug is being investigated for treating other cancers, including cholangiocarcinoma, liver cancer, non-small cell lung cancer, prostate cancer, lymphoma, and oesophageal cancer. In these studies, erdafitinib has shown promising results, particularly in urothelial carcinoma and cholangiocarcinoma (Bahleda et al., 2019).

  • Treatment of Metastatic Urothelial Carcinoma : In a phase 2 study, erdafitinib demonstrated a significant response rate in patients with metastatic urothelial carcinoma, with a confirmed response rate of 40%. It was particularly effective in patients who had undergone previous immunotherapy (Loriot et al., 2019).

  • Pharmacokinetics and Metabolic Stability : Studies have focused on developing methods for determining erdafitinib in plasma, highlighting its narrow therapeutic index and the influence of genetic variability on its pharmacokinetics. This research is crucial for therapeutic drug monitoring and dose adjustment (Ali et al., 2022; Elawady et al., 2020).

  • Biomolecular Interactions : Research on the binding dynamics of erdafitinib with human serum albumin (HSA) provides insights into its pharmacodynamics. This study suggests a static quenching interaction, forming a non-fluorescent HSA-erdafitinib complex, which is important for understanding its bioavailability and interaction with other drugs (Amir et al., 2020).

  • Preclinical and Clinical Activity : Erdafitinib exhibits various antitumor mechanisms beyond FGFR inhibition, impacting several other receptors and pathways. This broad activity profile contributes to its effectiveness against urothelial carcinoma (Hanna, 2019).

  • Pharmacokinetics in Animal Models : Studies have also focused on the determination of erdafitinib in animal models, such as mice, to understand its pharmacokinetics and potential application in preclinical studies (Elawady et al., 2021).

  • Drug-Drug Interaction Potential : Erdafitinib's interaction potential as a drug has been analyzed, particularly its metabolism involving cytochrome P450 enzymes. This understanding is essential for predicting potential drug-drug interactions in clinical settings (De Zwart et al., 2021).

  • Retinal Pigment Epithelium Toxicity : There is a reported case of erdafitinib-associated retinopathy resulting in significant visual symptoms and chronic subretinal abnormalities, highlighting the need for monitoring ocular health in patients receiving this treatment (Houghton, 2022).

Safety And Hazards

The most common (>20%) adverse reactions, including laboratory abnormalities, were increased phosphate, nail disorders, diarrhea, stomatitis, increased alkaline phosphatase, decreased hemoglobin, increased alanine aminotransferase, increased aspartate aminotransferase, decreased sodium, increased creatinine, dry mouth, decreased phosphate, palmar-plantar erythrodysesthesia syndrome, dysgeusia, fatigue, dry skin, constipation, decreased appetite, increased calcium, alopecia, dry eye, increased potassium, and decreased weight .

Orientations Futures

Erdafitinib therapy resulted in significantly longer overall survival than chemotherapy among patients with metastatic urothelial carcinoma and FGFR alterations after previous anti–PD-1 or anti–PD-L1 treatment . This suggests that erdafitinib could be a promising treatment option for patients with these specific genetic alterations .

Propriétés

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAHOMJCDNXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027936
Record name Erdafitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Erdafitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer.
Record name Erdafitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Erdafitinib

CAS RN

1346242-81-6
Record name N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erdafitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdafitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erdafitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERDAFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,320
Citations
Y Loriot, A Necchi, SH Park… - … England Journal of …, 2019 - Mass Medical Soc
… We initially randomly assigned the patients to receive erdafitinib in either an intermittent or a continuous regimen in the dose-selection phase of the study. On the basis of an interim …
Number of citations: 984 www.nejm.org
A Markham - Drugs, 2019 - Springer
… in the development of erdafitinib leading to this first approval … Erdafitinib binds to and inhibits FGFR, resulting in inhibition of … Erdafitinib was recently approved in the US for the treatment …
Number of citations: 101 link.springer.com
AO Siefker-Radtke, A Necchi, SH Park… - The Lancet …, 2022 - thelancet.com
… of erdafitinib determined in the initial part of the study. … and 101 were treated with the selected erdafitinib 8 mg/day UpT … patients treated with the selected erdafitinib regimen was 40 (40…
Number of citations: 71 www.thelancet.com
AO Siefker-Radtke, Y Loriot, S Siena… - Annals of …, 2020 - annalsofoncology.org
Background ERDA (an oral pan-FGFR inhibitor) plus CET (an immunoglobulin G4 monoclonal antibody specific for programmed death protein 1 [PD-1]) showed promising activity in the …
Number of citations: 9 www.annalsofoncology.org
K Montazeri, J Bellmunt - Expert Review of Clinical Pharmacology, 2020 - Taylor & Francis
… Recently, erdafitinib was developed … Erdafitinib is the first targeted therapy ever approved for mUC. Areas covered: This review summarizes the preclinical and clinical data on erdafitinib …
Number of citations: 77 www.tandfonline.com
L Marandino, D Raggi, P Giannatempo… - Expert review of …, 2019 - Taylor & Francis
… Areas covered: This review covers the preclinical and clinical evidence for erdafitinib, … era of precision medicine, erdafitinib approval marks a step forward in UC. Erdafitinib qualifies as a …
Number of citations: 20 www.tandfonline.com
TPS Perera, E Jovcheva, L Mevellec, J Vialard… - Molecular cancer …, 2017 - AACR
… JNJ-42756493 (erdafitinib) as a novel, highly potent and selective, small-molecule inhibitor of FGFR1-4. This study demonstrates functional selectivity of erdafitinib in tumor models with …
Number of citations: 263 aacrjournals.org
A D'Angelo, S Bagby, IC Galli, C Bortoletti… - Expert Review of …, 2020 - Taylor & Francis
… a slight fall in PTH and slight rise in vitamin D at 5 mg and 2 mg Erdafitinib doses, respectively [Citation34]. Erdafitinib is rapidly absorbed with a median Tmax of 2.5 hours and a half-life …
Number of citations: 14 www.tandfonline.com
R Bahleda, A Italiano, C Hierro, A Mita, A Cervantes… - Clinical cancer …, 2019 - AACR
… I study of erdafitinib was conducted to characterize erdafitinib … pharmacodynamic marker for erdafitinib, and phosphate … responsive tumor types to erdafitinib. The clinical observations …
Number of citations: 195 aacrjournals.org
IA Mayer, BB Haley, VG Abramson, A Brufsky, B Rexer… - Cancer Research, 2021 - AACR
… erdafitinib when added to fulvestrant/palbociclib resulted in marked PDX regressions, we initiated a phase Ib trial combining erdafitinib … / schedule) and oral erdafitinib, tested in 4 doses …
Number of citations: 16 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.